

Application of TIM-063 in Chemical Proteomics: A Comprehensive Guide

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Compound of Interest

Compound Name: TIM-063
Cat. No.: B15616623

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Introduction

TIM-063 is a potent, cell-permeable, and ATP-competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][2][3] Initially developed for studying CaMKK-mediated signaling pathways, its application in chemical proteomics has revealed a broader utility in target identification and drug discovery.[4] By immobilizing **TIM-063** onto a solid support, such as sepharose beads, it can be used as an affinity reagent to capture its interacting protein kinases from complex biological samples like cell or tissue lysates. This "Kinobeads" approach, coupled with mass spectrometry, enables the identification of both on-target and off-target interactions, providing valuable insights into the compound's mechanism of action and potential for therapeutic development.[4][5]

A significant finding from the chemical proteomics profiling of **TIM-063** was the identification of Adaptor-Associated Kinase 1 (AAK1) as a direct off-target.[5][6] This discovery has led to the development of more potent and selective AAK1 inhibitors derived from the **TIM-063** scaffold, highlighting the power of this approach in drug repurposing and lead optimization.[5]

These application notes provide detailed protocols for utilizing **TIM-063** in chemical proteomics workflows, from the preparation of **TIM-063**-immobilized beads to the identification and validation of protein kinase targets.

Quantitative Data Summary

The inhibitory activity of **TIM-063** and its derivative, TIM-098a, has been quantified against their primary targets and a key off-target. This data is crucial for designing experiments and interpreting results.

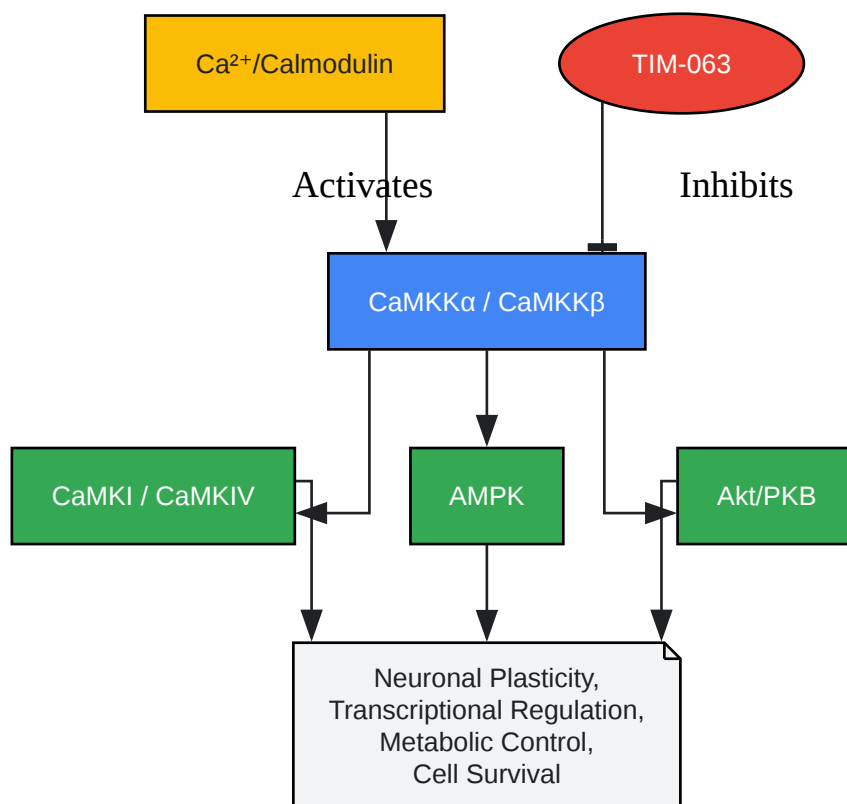
Compound	Target Kinase	IC ₅₀ (μM)	K _i (μM)	Notes
TIM-063	CaMKKα	0.63[2]	0.35[2]	Primary target.
CaMKKβ	0.96[2]	0.2[2]	Primary target.	
AAK1	8.51[5][6]	Not Reported	Identified as a significant off-target.	
TIM-098a	AAK1	0.24 (in vitro)[5] [6], 0.87 (in cells) [5][6]	Not Reported	A more potent AAK1 inhibitor derived from TIM-063.[5]
CaMKKα/β	No significant inhibition	Not Reported	Demonstrates improved selectivity for AAK1 over CaMKKs.[5]	

Signaling Pathways

Understanding the signaling context of **TIM-063**'s targets is essential for interpreting the functional consequences of their inhibition.

CaMKK Signaling Pathway

CaMKKs are key upstream activators of several important protein kinases involved in diverse cellular processes. Increased intracellular Ca^{2+} levels activate CaMKKs, which in turn phosphorylate and activate their downstream targets.

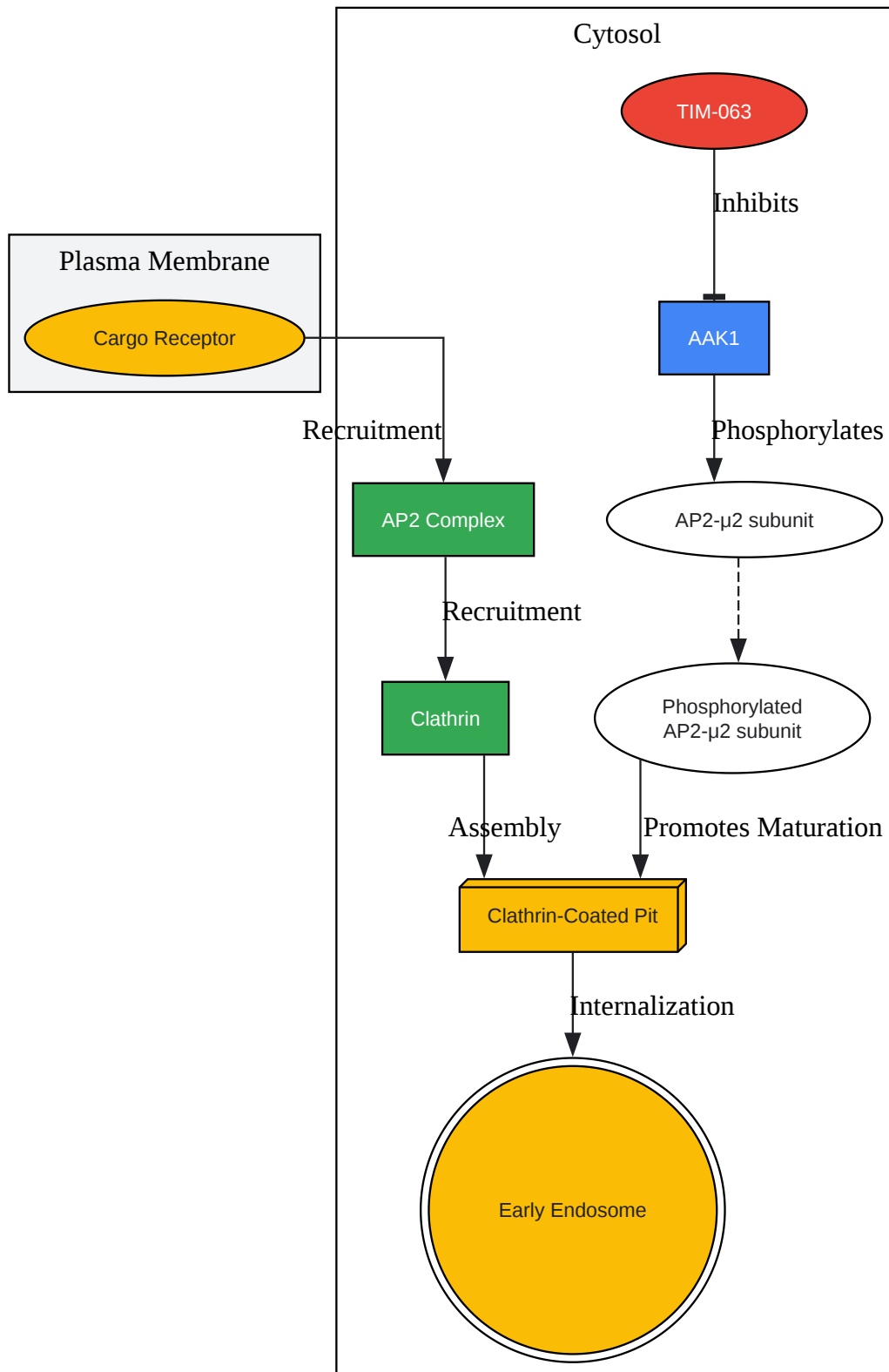


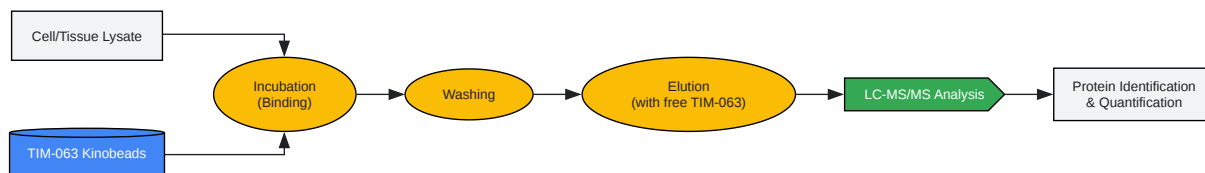
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CaMKK Signaling Cascade and **TIM-063** Inhibition.

AAK1 Signaling in Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1 interacts with the AP2 adaptor complex and phosphorylates its $\mu 2$ subunit, which is a critical step in the maturation of clathrin-coated pits.





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